2-(1H-indol-1-yl)-N-isopropylacetamide
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Overview
Description
2-(1H-indol-1-yl)-N-isopropylacetamide is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound is characterized by the presence of an indole ring attached to an acetamide group with an isopropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-isopropylacetamide typically involves the reaction of indole with isopropylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved yield, reduced reaction time, and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-amine derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1H-indol-1-yl)-N-isopropylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets in the body. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-methylacetamide
- 2-(1H-indol-1-yl)-N-ethylacetamide
- 2-(1H-indol-1-yl)-N-propylacetamide
Uniqueness
2-(1H-indol-1-yl)-N-isopropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-indol-1-yl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10(2)14-13(16)9-15-8-7-11-5-3-4-6-12(11)15/h3-8,10H,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZOHRBNHXZONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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